molecular formula C13H13N3O5S B2975307 N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide CAS No. 896294-74-9

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2975307
CAS No.: 896294-74-9
M. Wt: 323.32
InChI Key: FAIGLLARHMRSQF-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a versatile chemical compound with a unique structure that offers potential applications in various scientific research fields. This compound is particularly interesting due to its combination of a thiophene ring and a nitrofuran moiety, which endows it with distinctive chemical and biological properties.

Properties

IUPAC Name

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-6-7(2)22-13(10(6)12(18)14-3)15-11(17)8-4-5-9(21-8)16(19)20/h4-5H,1-3H3,(H,14,18)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGLLARHMRSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene or furan derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The thiophene ring may interact with various enzymes or receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is unique due to its combination of a thiophene ring and a nitrofuran moiety, which provides it with distinctive chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications.

Biological Activity

N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a thiophene ring and a nitrofuran moiety , which contribute to its reactivity and biological properties. The presence of the methylcarbamoyl group enhances solubility and stability, making it an attractive candidate for further research.

Property Value
Molecular FormulaC12H14N4O4S
Molecular Weight298.33 g/mol
CAS NumberNot specified
LogP1.6517
Polar Surface Area71.44 Ų

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) through redox cycling of the nitrofuran moiety. This oxidative stress can lead to cellular damage, apoptosis, or necrosis in target cells. Additionally, the thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound's pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria range from 8 to 32 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for anticancer properties. In studies involving cancer cell lines such as SW1116 (colon cancer) and HeLa (cervical cancer), the compound exhibited IC50 values ranging from 10 to 25 µM. This suggests a moderate level of cytotoxicity against these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study investigated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus.
    • Results indicated an MIC of 16 µg/mL, supporting its potential use in treating infections caused by resistant strains.
  • Anticancer Activity Assessment :
    • A series of experiments were conducted on SW1116 colon cancer cells.
    • The compound induced apoptosis at concentrations above 20 µM, with associated increases in ROS levels and activation of caspase pathways.

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored for potential applications in drug development. The compound's unique structure allows for modifications that could enhance its efficacy and selectivity against specific targets.

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